(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Peptide Synthesis Chiral Purity Quality Control

Standard Boc-protected amino acids fail to introduce the conformational constraint required for protease-resistant peptides. This (R)-configured, α-ethyl-α-methyl building block solves that limitation. - **Key Feature**: α,α-disubstituted backbone restricts local conformation; enhances metabolic stability. - **Specification**: ≥98% chiral HPLC purity, documented ee for reliable SPPS & enzymatic ligation. - **Supply**: Available in research to bulk quantities; strict QC for GMP workflows.

Molecular Formula C10H19NO4
Molecular Weight 217,26 g/mole
CAS No. 123254-58-0
Cat. No. B558641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
CAS123254-58-0
Synonyms(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoicacid; 123254-58-0; (R)-2-(tert-butoxycarbonylamino)-2-methylbutanoicacid; Boc-D-isovaline; SCHEMBL1979477; MolPort-008-155-788; SHZXLTCEPXVCSV-SNVBAGLBSA-N; ZINC34623329; AKOS025117414; AK163820; (R)-2-Methyl-2-(tert-butoxycarbonylamino)butyricacid; (2R)-2-(tert-butoxycarbonylamino)-2-methyl-butanoicacid
Molecular FormulaC10H19NO4
Molecular Weight217,26 g/mole
Structural Identifiers
SMILESCCC(C)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1
InChIKeySHZXLTCEPXVCSV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS 123254-58-0) and Its Core Scientific Role in Procurement Decisions?


(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS 123254-58-0), commonly known as Boc-D-isovaline or Boc-α-ethyl-D-alanine, is a chiral, non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an α-ethyl (α-methylbutanoic) side chain . It is classified as a Cα,α-disubstituted α-amino acid, where the α-carbon bears two alkyl substituents rather than the single α-hydrogen found in proteinogenic amino acids. The (R)-configuration defines its specific stereochemistry, distinguishing it from its (S)-enantiomer (CAS 151171-11-8) and from achiral analogs. Its primary scientific function is as a protected building block in solid-phase and solution-phase peptide synthesis, where the Boc group enables orthogonal protection strategies and the α,α-disubstituted framework introduces conformational constraint into the peptide backbone .

(R)-enantiomer for stereospecific backbone constraint
Boc-protected for orthogonal SPPS strategies
α,α-disubstituted for conformational restriction studies

Why Procurement of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid Cannot Be Substituted by Generic Boc-Protected Amino Acids


Generic substitution of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid with other Boc-protected amino acids fails for three critical reasons. First, the (R)-stereochemical configuration is essential for the desired three-dimensional orientation of the α-ethyl side chain in peptide pharmacophores; substitution with the (S)-enantiomer (CAS 151171-11-8) would produce a diastereomeric peptide with altered receptor binding geometry [1]. Second, the α,α-disubstituted backbone—conferred by the presence of both an α-methyl and an α-ethyl group—introduces conformational restriction that cannot be replicated by monosubstituted Boc-amino acids such as Boc-L-isoleucine or Boc-L-valine. This restricted backbone geometry alters peptide secondary structure propensity and can significantly enhance metabolic stability against proteolytic degradation . Third, commercial purity specifications vary substantially across vendors, ranging from 98% chemical purity to ≥99.5% chiral HPLC purity, a difference that directly impacts downstream coupling efficiency and the stereochemical integrity of the final peptide product . These compound-specific features cannot be approximated by in-class analogs.

Stereochemistry (S)-enantiomer may produce diastereomeric peptides, altering binding geometry and SAR interpretation.
Backbone constraint Monosubstituted Boc-amino acids cannot replicate α,α-disubstitution conformational restriction.
Purity grade Lower purity grades may accumulate coupling inefficiencies and stereochemical impurities in multi-step synthesis.

Quantitative Procurement Evidence: How (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid Compares to Closest Analogs by Measurable Specifications


Chiral HPLC Purity Grade Differentiation: ≥99.5% vs. 98% Chemical Purity

The compound is commercially available in a ≥99.5% chiral HPLC purity grade from Chem-Impex International , which represents a higher purity specification than the standard 98% chemical purity (with 98% ee) offered by multiple vendors including Thermo Scientific/Acros Organics and AChemBlock . The chiral HPLC purity measurement specifically quantifies both chemical purity and enantiomeric excess in a single analytical determination, providing a more stringent quality metric than standard HPLC area% purity alone.

Chiral HPLC purity
Head-to-head
≥99.5% chiral HPLC vs 98% chemical purity (98% ee)
Supports purity specification review for multi-step SPPS.
Chiral HPLC directly quantifies enantiomeric excess.
Peptide Synthesis Chiral Purity Quality Control Procurement Specification

Enantiomeric Excess Specification: 98% ee Verified vs. Achiral Purity-Only Grades

The Thermo Scientific/Acros Organics grade of this compound specifies 98% enantiomeric excess (ee) by HPLC in addition to 98% chemical purity . This explicit ee specification differentiates it from vendor offerings that report only chemical purity (e.g., 97-98% HPLC area% purity) without stereochemical validation . The combination of chemical purity and ee reporting provides the procurement scientist with documented assurance of stereochemical integrity.

Enantiomeric excess
Reported
98% ee + 98% chemical purity
dual specification vs purity-only grades
Enables stereochemical integrity review.
Absence of ee data limits SAR confidence.
Stereochemistry Enantiomeric Excess Chiral Synthesis Analytical Validation

Specific Optical Rotation as Batch-to-Batch Stereochemical Consistency Marker

High-purity commercial grades of this compound report specific optical rotation values that serve as orthogonal verification of stereochemical identity and batch consistency. The Chem-Impex ≥99.5% chiral HPLC grade specifies [α]D20 = -10 ± 1° (c=1 in CHCl₃) [1], while the Thermo Scientific grade reports a broader range of -8° to -14° under identical conditions . Both measurements were conducted under standardized polarimetry conditions (20°C, 589 nm sodium D-line, c=1 in chloroform).

Optical rotation
Head-to-head
[α]D20 = -10 ± 1° (c=1, CHCl₃) vs -8° to -14° (broader range)
Supports batch-to-batch stereochemical consistency review.
Tighter tolerance enables polarimetry QC check.
Optical Rotation Polarimetry Batch Consistency Quality Specification

α,α-Disubstitution for Conformational Constraint: Class-Level Differentiation from Monosubstituted Boc-Amino Acids

The compound's α,α-disubstituted architecture—specifically the presence of both an α-methyl group (derived from the isovaline backbone) and an α-ethyl group—introduces conformational restriction that distinguishes it from monosubstituted Boc-protected amino acids such as Boc-L-isoleucine or Boc-L-valine . In class-level inference from α,α-disubstituted amino acid literature, such substitution patterns restrict the φ and ψ backbone dihedral angles, promoting specific secondary structure elements (e.g., 3₁₀-helix or β-turn conformations) and reducing conformational entropy upon folding [1].

Conformational constraint
Class-level
α,α-disubstitution restricts φ/ψ backbone angles
Context-dependent for constrained peptide design.
Based on class-level structural biology inference.
Conformational Constraint Peptide Backbone α,α-Disubstituted Amino Acid Helix Induction

Procurement-Driven Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS 123254-58-0)


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

This compound is employed as an Fmoc- or Boc-strategy compatible building block for introducing a constrained α-ethyl-α-methyl residue into synthetic peptides. The α,α-disubstituted backbone restricts local conformational freedom, a feature leveraged in the design of protease-resistant peptide therapeutics and peptidomimetic drug candidates. Procurement of the ≥99.5% chiral HPLC grade is recommended for multi-step SPPS campaigns to minimize cumulative coupling inefficiencies and diastereomeric impurity formation, as supported by the purity differentiation evidence in Section 3.

Synthesis of Diastereomerically Pure Peptide Libraries for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, the defined (R)-stereochemistry of this building block enables systematic exploration of side-chain stereochemical effects on target binding. The 98% ee specification with documented chiral HPLC validation ensures that SAR conclusions are not confounded by enantiomeric contamination. This application scenario is directly supported by the enantiomeric excess evidence presented in Section 3, which demonstrates the compound's stereochemical specification advantage over purity-only vendor grades.

Building Block for Nucleotide and Peptide-Drug Conjugate Synthesis

The compound serves as a protected intermediate in the synthesis of modified nucleotides and peptide-drug conjugates where the Boc group provides orthogonal amine protection . The defined optical rotation specification [1] enables rapid incoming QC verification using polarimetry, a critical workflow advantage in GMP manufacturing environments where comprehensive analytical release testing of each building block is required prior to use in regulated synthetic processes.

Biocatalytic and Chemoenzymatic Synthesis of Unnatural Peptides

In research settings employing enzymatic peptide ligation or biocatalytic modification, the high stereochemical purity (≥98% ee) of this building block minimizes substrate inhibition and off-pathway product formation that can arise from the incorrect enantiomer binding to enzyme active sites. The compound's documented chiral purity specifications align with the stringent substrate quality requirements of enzymatic peptide synthesis platforms.

Application
Selection Property
Validation Focus
Conformationally constrained peptide synthesis
Chiral purity & coupling efficiency
Chiral HPLC purity specification review
Stereochemical SAR studies
Enantiomeric excess specification
Chiral HPLC ee documentation review
Modified peptide & conjugate synthesis
Orthogonal Boc protection & optical rotation QC
Polarimetry specification review
Enzymatic peptide synthesis research
High enantiomeric purity
Substrate ee validation for enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.